Thiol-PEG2-acid

説明

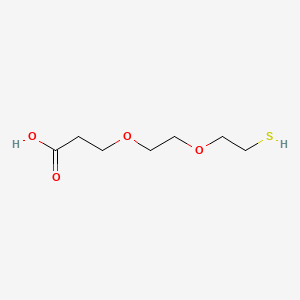

Structure

3D Structure

特性

IUPAC Name |

3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZZPXCJOJFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1032347-93-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801165801 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032347-93-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Thiol-PEG2-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid, a heterobifunctional linker, has emerged as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a diethylene glycol (PEG2) spacer, offers researchers the versatility to covalently link a wide array of molecules. The hydrophilic nature of the PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal component in the design of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and functionalized nanoparticles.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and logical workflow diagrams.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its reactivity and utility.[2] The molecule consists of a thiol (-SH) group, which is highly reactive towards maleimides and the surfaces of noble metals like gold, and a carboxylic acid (-COOH) group, which can be activated to form stable amide bonds with primary amines.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |

| Synonyms | SH-PEG2-COOH, 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid | |

| CAS Number | 1379649-73-6 | |

| Molecular Formula | C₇H₁₄O₄S | |

| Molecular Weight | 194.25 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | DMSO: 100 mg/mL (514.80 mM) with sonication. Soluble in water and most organic solvents. | , |

| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a versatile linker in a variety of applications. Below are detailed protocols for some of its most common uses.

Amide Bond Formation via EDC/NHS Coupling

The carboxylic acid moiety of this compound can be coupled to primary amines on proteins, peptides, or other molecules using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group to form a more stable NHS ester, which then reacts with the amine to form a stable amide bond.

Experimental Protocol: Coupling of this compound to an Amine-Containing Molecule

Materials:

-

This compound

-

Amine-containing molecule (e.g., peptide, protein)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Desalting column

Procedure:

-

Preparation of Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions of all reagents in the appropriate buffers.

-

Activation of Carboxylic Acid:

-

Dissolve this compound in Activation Buffer.

-

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Coupling to Amine:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

-

Characterization: Characterize the final conjugate using techniques such as mass spectrometry (MS) to confirm the molecular weight and HPLC to assess purity.

Thiol-Maleimide Conjugation

The thiol group of this compound readily reacts with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly specific and efficient at neutral pH.

Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Molecule

Materials:

-

This compound

-

Maleimide-activated molecule (e.g., protein, fluorescent dye)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, containing 1-10 mM EDTA

-

Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)

-

Desalting column

Procedure:

-

Preparation of Reagents: Degas the Conjugation Buffer by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can oxidize the thiol group.

-

Dissolution of Reactants:

-

Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer.

-

Dissolve this compound in the degassed Conjugation Buffer.

-

-

Conjugation Reaction:

-

Add a 1.1- to 5-fold molar excess of this compound to the solution of the maleimide-activated molecule.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (nitrogen or argon).

-

-

Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted this compound.

-

Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the successful conjugation.

Synthesis of PROTACs

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The synthesis typically involves a stepwise approach where the linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand.

Experimental Protocol: General Workflow for PROTAC Synthesis using this compound

-

Functionalization of the First Ligand:

-

Choose either the target protein ligand or the E3 ligase ligand that has a suitable functional group (e.g., an amine) for coupling with the carboxylic acid of this compound.

-

Perform an EDC/NHS coupling reaction as described in Section 3.1 to attach the this compound linker to the first ligand.

-

Purify the resulting intermediate.

-

-

Functionalization of the Second Ligand:

-

The second ligand should possess a maleimide group.

-

Perform a thiol-maleimide conjugation as described in Section 3.2 to couple the thiol-functionalized intermediate from the previous step to the second ligand.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the PROTAC using high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

-

Functionalization of Gold Nanoparticles

The strong affinity of the thiol group for gold surfaces makes this compound an excellent choice for functionalizing gold nanoparticles (AuNPs). This surface modification improves the stability of the nanoparticles in biological media and provides a carboxylic acid handle for further bioconjugation.

Experimental Protocol: Surface Functionalization of Gold Nanoparticles

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) solution

-

This compound

-

Ethanol

-

Centrifuge

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in ethanol to a final concentration of 1-10 mM.

-

Functionalization:

-

To the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. A typical molar ratio is a large excess of the thiol linker to the AuNPs.

-

Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant containing excess thiol and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh ethanol to wash away any unbound linker.

-

Repeat the centrifugation and resuspension steps at least two more times.

-

-

Final Resuspension: Resuspend the purified functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and further applications.

-

Characterization:

-

Use UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, which indicates a change in the nanoparticle's surface environment.

-

Employ Dynamic Light Scattering (DLS) to measure the increase in the hydrodynamic diameter of the nanoparticles.

-

Utilize Transmission Electron Microscopy (TEM) to confirm the size and morphology of the functionalized nanoparticles.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the key applications of this compound.

Caption: General bioconjugation workflow using this compound.

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

Caption: Workflow for the surface functionalization of gold nanoparticles.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, enable the straightforward synthesis of a wide range of bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in innovative research and development endeavors, from targeted drug delivery to the creation of advanced diagnostic and imaging agents. As the demand for precisely engineered biomolecules continues to grow, the importance of heterobifunctional linkers like this compound is set to increase, making a thorough understanding of their properties and applications essential for the modern researcher.

References

An In-depth Technical Guide to Thiol-PEG2-acid

This document provides a comprehensive technical overview of Thiol-PEG2-acid, a heterobifunctional linker essential in modern bioconjugation, drug development, and materials science. It is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, reactivity, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent.[1][2] Its structure features a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer.[1][3][4] This bifunctional nature allows for the sequential and controlled conjugation of different molecules. The PEG linker enhances the solubility and stability of conjugates in aqueous solutions and minimizes non-specific binding.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |

| Synonyms | SH-PEG2-COOH, Thiol-PEG2-carboxylic acid | |

| CAS Number | 1379649-73-6 | |

| Molecular Formula | C7H14O4S | |

| Molecular Weight | 194.25 g/mol | |

| Exact Mass | 194.0613 Da | |

| Appearance | Solid powder or liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in aqueous solutions and most organic solvents |

| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C | |

Table 2: Computed and Analytical Data

| Parameter | Value | Source |

|---|---|---|

| XLogP3 | -0.3 | |

| Topological Polar Surface Area | 56.8 Ų | |

| Heavy Atom Count | 12 |

| Elemental Analysis | C: 43.28%, H: 7.27%, O: 32.95%, S: 16.50% | |

Chemical Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive termini, which can be addressed using orthogonal chemical strategies.

-

The Thiol Terminus (-SH): This nucleophilic group has high reactivity towards specific electrophiles. It readily forms stable thioether bonds with maleimides, vinyl sulfones, and OPSS-activated molecules. Furthermore, the thiol group exhibits a strong affinity for noble metal surfaces, making it exceptionally useful for immobilizing molecules onto gold or silver nanoparticles and biosensors.

-

The Carboxylic Acid Terminus (-COOH): This group can be activated to form a stable amide bond with primary amines (-NH2). This reaction is typically mediated by carbodiimide chemistry, using activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or other coupling agents like DCC and HATU.

Caption: Diagram of the this compound structure.

Key Applications and Methodologies

This compound is a cornerstone linker in multiple advanced scientific applications due to its defined structure and versatile reactivity.

Bioconjugation and PROTAC Synthesis

The primary application of this compound is in bioconjugation, where it serves as a flexible, hydrophilic spacer to link two different molecules, such as a protein and a small molecule drug. Its defined length and properties are particularly valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, bringing the two into proximity to induce the degradation of the target protein.

Caption: Workflow of PROTAC-mediated protein degradation.

Surface Modification of Nanoparticles and Biosensors

The strong, stable bond formed between the thiol group and gold surfaces makes this compound ideal for the functionalization of gold nanoparticles (GNPs) and biosensors. This surface modification creates a hydrophilic PEG layer that prevents non-specific protein adsorption and provides terminal carboxylic acid groups for the subsequent covalent attachment of biomolecules like antibodies or enzymes.

Caption: Process for modifying a gold surface.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize concentrations, reaction times, and buffer conditions for their specific application.

Protocol: Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus and its conjugation to a primary amine-containing molecule.

-

Dissolution: Dissolve the this compound in an appropriate amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

Conjugation: Introduce the amine-containing molecule (dissolved in a buffer like PBS, pH 7.4) to the activated linker solution.

-

Reaction: Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add an amine-containing buffer, such as Tris or hydroxylamine, to quench any unreacted NHS-ester.

-

Purification: Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of the thiol group to a maleimide-functionalized molecule. This reaction should be performed after the carboxyl group has been conjugated to avoid side reactions.

-

Buffer Preparation: Prepare a conjugation buffer such as PBS (pH 7.2-7.5). Degas the buffer to minimize oxidation of the thiol group. The presence of a chelating agent like EDTA can also be beneficial.

-

Molecule Preparation: Dissolve the maleimide-containing molecule in the conjugation buffer.

-

Conjugation: Add the purified SH-PEG2-conjugate from the previous step to the maleimide solution. A slight molar excess (1.1 to 1.5-fold) of the maleimide molecule is often used.

-

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

-

Purification: Purify the final product via SEC or another appropriate chromatographic method to remove unreacted starting materials. The success of the reaction can be monitored by checking for free thiols using Ellman's reagent.

Caption: Two-step orthogonal conjugation strategy.

Safety, Handling, and Storage

-

Safety Precautions: Users should handle this compound in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust, vapors, or mists. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Storage Conditions: The reagent should be stored in a tightly sealed container in a dry, dark environment. For long-term stability (months to years), storage at -20°C is recommended. For short-term use (days to weeks), storage at 0-4°C is acceptable. Equilibrate the vial to room temperature before opening to prevent moisture condensation. Stock solutions, typically made in DMSO or DMF, should be stored at -20°C under an inert gas.

References

An In-depth Technical Guide to Thiol-PEG2-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. This document details its core physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound, also known as 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. This structure imparts unique characteristics beneficial for a range of scientific applications. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous environments.[1]

The terminal functional groups offer orthogonal reactivity. The thiol group readily reacts with maleimides, vinyl sulfones, and the surfaces of noble metals like gold and silver.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H14O4S | |

| Molecular Weight | 194.25 g/mol | |

| Exact Mass | 194.0613 Da | |

| CAS Number | 1379649-73-6 | |

| Appearance | Colorless to light yellow liquid | |

| IUPAC Name | 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid |

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced research areas:

-

PROTAC® Development: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

-

Nanoparticle Functionalization: The thiol group's strong affinity for gold surfaces makes this molecule ideal for the surface modification of gold nanoparticles. This functionalization can improve nanoparticle stability, biocompatibility, and provide a handle for further conjugation of biomolecules.

-

Bioconjugation and PEGylation: this compound is used to link different molecules, such as proteins, peptides, and small molecule drugs. The PEG spacer can enhance the solubility and stability of the resulting conjugate and reduce its immunogenicity.

-

Self-Assembled Monolayers (SAMs): It is employed in the formation of SAMs on surfaces like quantum dots and magnetic particles, which helps to reduce non-specific protein binding in various assays.

Experimental Protocols

The following section provides a detailed methodology for a common application of this compound: the functionalization of a surface (e.g., a nanoparticle) and subsequent conjugation to an amine-containing molecule.

Protocol: Surface Functionalization and Amine Coupling

This protocol is adapted for a generic surface functionalized with this compound, where the carboxylic acid group is then conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Surface to be functionalized (e.g., gold nanoparticles)

-

Amine-containing molecule for conjugation

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

-

PBS Buffer (pH 7.4)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Anhydrous DMSO or DMF for stock solutions

Procedure:

-

Preparation of this compound Stock Solution:

-

As this compound can be difficult to weigh accurately, it is recommended to prepare a stock solution.

-

Dissolve the this compound in anhydrous DMSO or DMF.

-

Store the unused stock solution at -20°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol group. Equilibrate the vial to room temperature before opening.

-

-

Surface Modification with this compound:

-

This step will vary depending on the surface. For gold nanoparticles, an excess of the this compound solution is typically added to an aqueous suspension of the nanoparticles and stirred overnight.

-

After incubation, the modified surface should be thoroughly washed to remove any unbound this compound. For nanoparticles, this can be achieved through repeated centrifugation and resuspension in a suitable buffer.

-

-

Activation of the Carboxylic Acid Group:

-

Resuspend the this compound-modified surface in MES buffer.

-

Add appropriate amounts of freshly prepared EDC and NHS to the suspension. A typical starting point is a molar excess of EDC and NHS relative to the available carboxyl groups on the surface.

-

React for 15 minutes at room temperature. This reaction activates the carboxyl groups by forming a more reactive NHS ester.

-

-

Removal of Excess EDC/NHS:

-

Wash the surface with MES buffer to remove any unreacted EDC and NHS. This can be done via centrifugation for nanoparticles or by rinsing for planar surfaces.

-

-

Conjugation to the Amine-Containing Molecule:

-

Prepare the amine-containing molecule in PBS buffer (pH 7.4).

-

Add the amine-containing solution to the activated surface.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching solution, such as hydroxylamine or an amine-containing buffer like Tris, to stop the reaction by reacting with any remaining activated NHS esters.

-

-

Final Purification:

-

Purify the final conjugate to remove any unreacted molecules and byproducts. The method of purification will depend on the nature of the conjugate (e.g., size exclusion chromatography, dialysis, or centrifugation).

-

Visualizing the Workflow

The following diagrams illustrate the logical steps in the synthesis and application of a bioconjugate using this compound.

Caption: Logical workflow for the synthesis of a PROTAC molecule.

References

A Comprehensive Technical Guide to Thiol-PEG2-acid: Functionality and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science.[1][2][3] Its structure, featuring a terminal thiol group and a carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking different molecules.[4][5] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool in the development of therapeutics, diagnostics, and functionalized surfaces. This guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its role in cutting-edge applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, with the IUPAC name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its reactivity. The key functional groups are a terminal thiol (-SH) and a terminal carboxylic acid (-COOH).

| Property | Value | Reference |

| CAS Number | 1379649-73-6 | |

| Molecular Formula | C7H14O4S | |

| Molecular Weight | 194.25 g/mol | |

| Purity | Typically >95% | |

| Appearance | Solid powder | |

| Solubility | Soluble in aqueous media and most organic solvents |

Functional Group Reactivity and Applications

The dual functionality of this compound allows for orthogonal conjugation strategies, where each end of the linker can be selectively reacted with a different functional group.

Thiol Group Reactivity

The terminal thiol group exhibits high reactivity towards a variety of substrates:

-

Maleimides: The thiol group reacts readily with the double bond of a maleimide ring via a Michael addition reaction to form a stable thioether bond. This is a common strategy for labeling proteins at cysteine residues.

-

Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, most notably gold (Au), silver (Ag), and platinum (Pt), forming a stable dative bond. This property is extensively used for the functionalization of nanoparticles and biosensors.

-

Other Thiol-Reactive Groups: It also reacts with other electrophiles such as ortho-pyridyl disulfides (OPSS) and vinyl sulfones.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be activated to react with primary amines (-NH2) to form a stable amide bond. This is a widely used method for conjugating molecules to proteins, peptides, or other amine-containing biomolecules. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This two-step protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

-

Desalting column

Procedure:

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

-

Prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.

-

Add EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of activated linker to the amine molecule should be optimized but can start at 10:1 to 20:1.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes.

-

Purify the conjugate using a desalting column to remove excess linker and byproducts.

-

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the reaction of the thiol group of a this compound conjugate with a maleimide-functionalized molecule.

Materials:

-

This compound conjugate (containing a free thiol)

-

Maleimide-functionalized molecule

-

Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, Tris)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Desalting column

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound conjugate in degassed Conjugation Buffer. If the thiol is protected as a disulfide, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it.

-

Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF if not water-soluble) and then add to the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Add the maleimide solution to the thiol-containing solution. A 10-20 fold molar excess of the maleimide is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the conjugate using a desalting column to remove unreacted maleimide and other small molecules.

-

Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of gold nanoparticles with this compound.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Phosphate buffer (e.g., 2 mM, pH 7.4)

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in ultrapure water or phosphate buffer to a concentration of approximately 0.1 mM.

-

-

Functionalization of AuNPs:

-

To the citrate-stabilized AuNP solution, add the this compound solution. The final concentration of the thiol linker should be in excess to ensure complete surface coverage.

-

Allow the mixture to incubate for at least 12-24 hours at room temperature with gentle stirring to allow for the formation of the gold-thiol bond.

-

-

Purification of Functionalized AuNPs:

-

Centrifuge the AuNP solution to pellet the functionalized nanoparticles. The speed and duration will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing excess linker.

-

Resuspend the nanoparticle pellet in fresh phosphate buffer.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound this compound.

-

Application in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.

PEG linkers, such as those derived from this compound, are frequently incorporated into PROTAC design. The hydrophilic and flexible nature of the PEG chain can:

-

Enhance Solubility: Overcome the often poor solubility of complex PROTAC molecules.

-

Improve Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.

-

Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for achieving the optimal orientation of the target protein and E3 ligase to form a productive ternary complex for ubiquitination.

This compound can be used as a building block in the synthesis of PROTACs, where the carboxylic acid end is coupled to one of the ligands and the thiol end (or a derivative thereof) is used for conjugation to the other ligand.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure and dual reactivity enable a wide range of bioconjugation applications, from the creation of antibody-drug conjugates and functionalized nanoparticles to the synthesis of advanced therapeutics like PROTACs. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this compound in various research and development endeavors.

References

An In-depth Technical Guide to the Aqueous Solubility of Thiol-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Thiol-PEG2-acid in aqueous buffers. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the qualitative aspects of solubility, factors influencing it, and detailed protocols for the preparation of aqueous solutions for research and development applications.

Introduction to this compound

This compound, with the chemical structure HS-(CH2CH2O)2-CH2CH2COOH, is a heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology.[1][2][3] It features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. The thiol group allows for covalent attachment to maleimides, sulfhydryl-reactive surfaces like gold, or for disulfide bond formation.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG spacer is intended to enhance the aqueous solubility and biocompatibility of the molecule and its conjugates.

Aqueous Solubility of this compound

While specific quantitative solubility values (e.g., in mg/mL) for this compound in various buffers are not extensively documented in peer-reviewed literature or on supplier data sheets, the consensus is that it possesses good solubility in aqueous media. This solubility is primarily attributed to the hydrophilic nature of the short PEG chain, which can form hydrogen bonds with water molecules.

However, the solubility is not limitless and is significantly influenced by several factors, most notably the pH of the aqueous buffer.

Factors Influencing Aqueous Solubility

The solubility of this compound in an aqueous environment is a multifactorial issue. The key parameters that researchers must consider are outlined in the table below.

| Factor | Influence on Solubility | Rationale |

| pH | High Impact. Solubility is expected to be significantly higher at neutral to basic pH (pH > 6). | The carboxylic acid group has a pKa typically in the range of 4-5. At pH values above the pKa, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is more polar and thus more soluble in water. At acidic pH, the protonated form (-COOH) is less polar, potentially leading to lower solubility. |

| Buffer System | Moderate Impact. The choice of buffer can influence solubility. | Buffers with higher ionic strength can either increase ("salting in") or decrease ("salting out") the solubility of solutes. It is crucial to use non-amine-containing buffers if the carboxylic acid group is to be used in subsequent reactions, as primary amines will compete for conjugation. Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, and borate buffers. |

| Temperature | Low to Moderate Impact. | For many PEGylated compounds, solubility in water increases with temperature. However, some larger PEG molecules can exhibit lower critical solution temperature (LCST) behavior, where they phase separate at higher temperatures. For a small molecule like this compound, a slight increase in solubility with temperature is expected. |

| PEG Chain Length | High Impact (General Principle). | Generally, a longer PEG chain imparts greater hydrophilicity and thus higher aqueous solubility. While this guide focuses on the PEG2 variant, it is a relevant consideration when comparing with other Thiol-PEG-acid linkers. |

Experimental Protocols

Given the lack of specific solubility limits, a practical approach for researchers is to prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer. This method ensures complete dissolution and allows for precise concentration control in the final aqueous solution.

Preparation of a Concentrated Stock Solution

It is highly recommended to prepare a fresh stock solution of this compound for each experiment due to the potential for oxidation of the thiol group.

Materials:

-

This compound

-

Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas (optional, but recommended)

-

Microcentrifuge tubes or vials with septa

Protocol:

-

Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a suitable vial.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 10-50 mg/mL). MedChemExpress reports a solubility of up to 100 mg/mL in DMSO, which may require sonication.

-

Vortex or sonicate the mixture until the this compound is completely dissolved.

-

(Optional) Purge the vial with an inert gas like argon or nitrogen to minimize oxidation of the thiol group, especially for long-term storage.

-

Store the stock solution at -20°C.

Preparation of an Aqueous Working Solution

Materials:

-

This compound stock solution (from section 3.1)

-

Desired aqueous buffer (e.g., PBS, pH 7.4; 50mM Borate buffer, pH 8.5)

Protocol:

-

Determine the final concentration of this compound needed for your experiment.

-

Calculate the volume of the stock solution required to achieve this final concentration in your desired volume of aqueous buffer.

-

Add the aqueous buffer to a new tube.

-

While vortexing, add the calculated volume of the this compound stock solution to the aqueous buffer.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with your experimental system (e.g., below 0.5% for many cell-based assays).

-

Use the freshly prepared aqueous working solution immediately for best results.

Visualizations

Logical Workflow for Solution Preparation

The following diagram illustrates the recommended workflow for preparing an aqueous solution of this compound.

Caption: Recommended workflow for preparing this compound solutions.

pH Influence on Solubility

This diagram illustrates the relationship between pH and the chemical form of this compound, which dictates its solubility.

Caption: Effect of pH on the ionization and solubility of this compound.

Conclusion

This compound is a valuable bifunctional linker with good inherent aqueous solubility due to its hydrophilic PEG spacer. While quantitative solubility data is scarce, its solubility is maximized at neutral to basic pH levels where the carboxylic acid group is deprotonated. For practical applications, preparing a concentrated stock solution in an organic solvent like DMSO and subsequently diluting it into the desired aqueous buffer is the most reliable method. Researchers should always consider the pH and buffer composition to ensure the successful application of this compound in their experimental designs.

References

Thiol-PEG2-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional crosslinker integral to modern bioconjugation, materials science, and therapeutic development. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking molecules and modifying surfaces. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool in drug delivery, diagnostics, and the development of complex biomolecular architectures like Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols, and key applications.

Core Data Presentation

Chemical Properties and Identifiers

| Property | Value | Reference |

| CAS Number | 1379649-73-6 | [1][2][3][4] |

| Molecular Formula | C7H14O4S | [1] |

| Molecular Weight | 194.25 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically >95% |

Synonyms and Alternative Names

| Synonym | Reference |

| SH-PEG2-COOH | |

| 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid | |

| HS-PEG2-CH2CH2COOH |

Experimental Protocols

This compound's utility stems from the orthogonal reactivity of its thiol and carboxylic acid functional groups. The thiol group readily reacts with maleimides and can bind to noble metal surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized surface).

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

Dissolve this compound in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Amine:

-

Immediately add the activated this compound solution to the amine-containing molecule solution.

-

Alternatively, for sensitive proteins, the pH of the activated linker solution can be raised to 7.2-7.5 by adding Coupling Buffer before adding to the protein.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

-

-

Purification:

-

Remove excess crosslinker and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

Protocol 2: Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group of a this compound conjugate with a maleimide-functionalized molecule.

Materials:

-

This compound conjugated molecule (from Protocol 1)

-

Maleimide-functionalized molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or 2-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Thiol:

-

If the thiol group on the this compound conjugate is oxidized (forming a disulfide bond), it must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.

-

Add the thiol-containing molecule to the maleimide solution at a 1:1 to 1.5:1 molar ratio of thiol to maleimide.

-

React for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

-

-

Quenching:

-

Add a 10-fold molar excess of L-cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 30 minutes.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted molecules and quenching reagents.

-

Mandatory Visualizations

Caption: Experimental workflow for a two-step conjugation using this compound.

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

reactivity of thiol and carboxylic acid groups in Thiol-PEG2-acid

An In-depth Technical Guide on the Reactivity of Thiol and Carboxylic Acid Groups in Thiol-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the thiol and carboxylic acid functional groups present in the heterobifunctional linker, this compound. This linker is widely utilized in bioconjugation, drug delivery, and surface modification due to the orthogonal reactivity of its terminal groups.[1][2] The polyethylene glycol (PEG) spacer enhances the water solubility and biocompatibility of the conjugates.[3][4]

Orthogonal Reactivity of Thiol and Carboxylic Acid Groups

The key feature of this compound is its ability to participate in two distinct and highly selective chemical reactions, allowing for a controlled, stepwise conjugation of different molecules.[5] The thiol group (-SH) and the carboxylic acid group (-COOH) exhibit different reactivity profiles, which can be exploited for specific bioconjugation strategies.

Reactivity of the Thiol Group

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). Its reactivity is highly dependent on the pH of the reaction medium. The pKa of a typical thiol group is around 8.5-9.5, and as the pH approaches and exceeds the pKa, the more reactive thiolate concentration increases. However, for specific reactions like thiol-maleimide conjugation, a balance must be struck to ensure selectivity.

The thiol group of this compound readily reacts with:

-

Maleimides: This is one of the most common and efficient reactions for thiol-specific modification. The reaction is a Michael addition that forms a stable thioether bond. It is highly selective for thiols over other nucleophilic groups like amines within a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can start to react with amines.

-

Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols via a Michael addition to form a stable thioether linkage. This reaction is also efficient at physiological pH.

-

Ortho-pyridyl disulfides (OPSS): Thiols undergo a thiol-disulfide exchange reaction with OPSS, forming a new disulfide bond. This reaction releases a chromophore that can be monitored spectrophotometrically to track the reaction progress.

-

Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, particularly gold (Au), silver (Ag), and others, forming a stable dative bond. This property is extensively used for the functionalization of nanoparticles and biosensors.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is generally unreactive towards nucleophiles under physiological conditions. To facilitate reaction with primary amines to form a stable amide bond, the carboxylic acid must first be activated. This is typically achieved using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The activation and coupling process involves two main steps:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed.

-

Stabilization and Coupling: NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate then readily reacts with a primary amine (-NH2) to form a stable amide bond. The optimal pH for the EDC/NHS activation step is typically between 4.5 and 7.2, while the subsequent reaction with the amine is more efficient at a pH of 7.2 to 8.5. Other coupling agents like HATU can also be used and are known for their high efficiency.

Quantitative Data on Reactivity

The following tables summarize the key parameters for the reactions of the thiol and carboxylic acid groups of this compound.

| Thiol Group Reactions | Reactive Partner | Optimal pH Range | Resulting Bond | Key Considerations |

| Michael Addition | Maleimide | 6.5 - 7.5 | Thioether | Highly selective for thiols in this pH range. Above pH 7.5, reactivity with amines increases. |

| Michael Addition | Vinyl Sulfone | ~7.0 - 8.0 | Thioether | Efficient reaction at physiological pH. |

| Thiol-Disulfide Exchange | OPSS | ~7.0 - 7.5 | Disulfide | Reaction progress can be monitored spectrophotometrically. |

| Surface Conjugation | Gold, Silver | N/A | Dative Bond | Strong affinity, widely used for surface modification. |

| Carboxylic Acid Group Reactions | Activating Agents | Reactive Partner | Optimal pH Range | Resulting Bond | Key Considerations |

| Amide Bond Formation | EDC/NHS | Primary Amine | Activation: 4.5-7.2 | Amide | Two-step protocol is often preferred to minimize side reactions. |

| Coupling: 7.2-8.5 | |||||

| Amide Bond Formation | HATU | Primary Amine | ~7.0 - 8.0 | Amide | High coupling efficiency, even with sterically hindered molecules. |

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation strategy using this compound. This example describes the reaction of the thiol group with a maleimide-functionalized protein, followed by the reaction of the carboxylic acid group with an amine-containing molecule.

Protocol 1: Thiol-Maleimide Conjugation

This protocol details the reaction of the thiol group of this compound with a maleimide-activated protein.

Materials:

-

This compound

-

Maleimide-activated protein

-

Thiol-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)

-

Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the maleimide-activated protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Dissolve this compound in the reaction buffer immediately before use. A 10 to 20-fold molar excess of the this compound relative to the protein is often used.

-

-

Conjugation Reaction:

-

Add the this compound solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching:

-

Add a quenching reagent in slight molar excess to the initial amount of maleimide to react with any unreacted maleimide groups.

-

Incubate for an additional 30 minutes.

-

-

Purification:

-

Remove the excess this compound and quenching reagent by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

-

Protocol 2: Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)

This protocol details the activation of the carboxylic acid group on the product from Protocol 1 and its subsequent reaction with an amine-containing molecule.

Materials:

-

This compound-conjugated protein (from Protocol 1)

-

Amine-containing molecule

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Coupling Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Buffer Exchange:

-

Exchange the buffer of the this compound-conjugated protein to the Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

Add EDC and NHS/Sulfo-NHS to the conjugated protein solution. A molar excess of EDC and NHS over the carboxylic acid groups is typically used.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Amine:

-

Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer.

-

Immediately add the amine-containing molecule to the activated conjugate solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for an additional 30 minutes.

-

-

Purification:

-

Purify the final bioconjugate to remove excess reagents and byproducts using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Analyze the final product using appropriate techniques to confirm successful conjugation and purity.

-

Visualizations

The following diagrams illustrate the chemical reactions and a typical experimental workflow.

Caption: Chemical reactions of the thiol and carboxylic acid groups.

Caption: A logical workflow for a two-step conjugation experiment.

References

Methodological & Application

Application Notes and Protocols for EDC-NHS Coupling of Thiol-PEG2-acid to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of Thiol-PEG2-acid to molecules containing primary amines using the robust and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine.

This compound is a heterobifunctional linker that incorporates a terminal thiol group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility of the conjugate in aqueous media, while the thiol group provides a reactive handle for subsequent reactions, such as coupling to maleimides or gold surfaces.[1][2][3] The carboxylic acid end allows for conjugation to primary amines on proteins, peptides, antibodies, or other biomolecules through the formation of an amide bond.[1]

The EDC/NHS coupling reaction proceeds in a two-step manner.[4] First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This two-step process is favored as it increases coupling efficiency and allows for better control over the reaction.

These application notes provide a comprehensive protocol for this conjugation, including optimal reaction conditions, required materials, and purification strategies.

Data Summary

Quantitative parameters are crucial for successful and reproducible conjugation. The following table summarizes the key recommended conditions for the EDC-NHS coupling of this compound to a primary amine.

| Parameter | Recommended Value/Range | Notes |

| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of the carboxyl group. |

| Coupling pH | 7.2 - 8.5 | Promotes efficient reaction of the NHS ester with the primary amine. |

| EDC Molar Excess | 2 - 10 fold (relative to this compound) | A starting point of 5-fold excess is commonly used. |

| NHS Molar Excess | 2 - 5 fold (relative to this compound) | A starting point of 2.5-fold excess is commonly used. |

| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. |

| Coupling Time | 2 hours at room temperature to overnight at 4°C | Longer incubation times can increase conjugation efficiency. |

| Activation Buffer | MES (2-(N-morpholino)ethanesulfonic acid) Buffer | A non-amine, non-carboxylate buffer is essential. |

| Coupling Buffer | Phosphate-Buffered Saline (PBS) or HEPES Buffer | Buffers should not contain primary amines (e.g., Tris, Glycine). |

| Quenching Agent | Hydroxylamine, Ethanolamine, Tris, or Glycine | Used to block unreacted NHS esters. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the EDC-NHS mediated coupling of this compound to a primary amine-containing molecule (e.g., a protein).

Materials

-

This compound

-

Primary amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 50 mM MES, pH 6.0

-

Coupling Buffer: 1X PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Purification system (e.g., Size Exclusion Chromatography, Dialysis)

-

Reaction tubes

-

Standard laboratory equipment (pipettes, vortex, centrifuge, etc.)

Protocol

Step 1: Reagent Preparation

-

Prepare Buffers: Prepare fresh Activation Buffer, Coupling Buffer, and Quenching Buffer. Ensure the pH is accurately adjusted. Degassing the buffers is recommended to minimize oxidation of the thiol group.

-

Dissolve this compound: Immediately before use, dissolve the this compound in the Activation Buffer to the desired concentration.

-

Dissolve Amine-containing Molecule: Dissolve the primary amine-containing molecule in the Coupling Buffer to the desired concentration.

-

Prepare EDC and NHS Solutions: Immediately before use, weigh and dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions, so fresh preparation is critical for high efficiency.

Step 2: Activation of this compound

-

In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions in Activation Buffer.

-

The recommended molar ratio is typically 1:5:2.5 (this compound:EDC:NHS), but this may require optimization.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid on the this compound by forming an NHS ester.

Step 3: Coupling to the Primary Amine

-

Add the primary amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.

-

Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a suitable non-amine base or by buffer exchange. This deprotonates the primary amine, increasing its nucleophilicity.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction

-

To stop the reaction and block any unreacted NHS esters, add the Quenching Buffer to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

-

The final conjugate can be purified from excess reagents and by-products using standard techniques.

-

Size Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller molecules like unreacted this compound, EDC, and NHS.

-

Dialysis or Ultrafiltration: These methods are also suitable for removing small molecule impurities.

-

The choice of purification method will depend on the size and properties of the final conjugate.

Visualizations

Reaction Pathway

Caption: Chemical reaction pathway for EDC-NHS coupling.

Experimental Workflow

Caption: Experimental workflow for this compound conjugation.

References

Application Notes and Protocols for Maleimide-Thiol Reaction with Thiol-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maleimide-thiol reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[1] This Michael addition reaction involves the covalent bond formation between a maleimide and a sulfhydryl (thiol) group, resulting in a stable thioether linkage.[2] This methodology is extensively employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and various targeted therapeutics.[2][3]

Thiol-PEG2-acid is a heterobifunctional linker that incorporates a reactive thiol group at one terminus and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The thiol group provides a specific point of attachment for maleimide-functionalized molecules, while the carboxylic acid can be subsequently used for conjugation to other molecules, such as amines, through amide bond formation. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of maleimide-containing molecules with this compound.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring.[1] The reaction is highly efficient and typically reaches completion within minutes to a few hours at room temperature.

Factors Influencing Reaction Rate:

-

pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, competing side reactions, such as the reaction of maleimides with primary amines (e.g., lysine residues) and hydrolysis of the maleimide ring, become more prevalent.

-

Temperature: The reaction is typically carried out at room temperature (20-25°C). Lowering the temperature to 4°C can be used to slow down the reaction for better control, especially with highly reactive species.

-

Reactant Concentration and Molar Ratio: A molar excess of the maleimide-functionalized molecule is often used to drive the reaction to completion. For small molecules like this compound, a maleimide to thiol molar ratio of 1.1:1 to 5:1 is a common starting point.

Data Presentation

Table 1: Typical Reaction Parameters for Maleimide-Thiol Conjugation with this compound

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis. |

| Temperature | 4 - 25 °C | Room temperature is generally sufficient; 4°C can be used for slower, more controlled reactions. |

| Maleimide:Thiol Molar Ratio | 1.1:1 - 5:1 | An excess of the maleimide component helps to ensure complete consumption of the thiol. |

| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored to determine the optimal time. |

| Solvent | Phosphate, HEPES, or Tris buffers | Ensure the buffer is free of extraneous thiols. |

| Typical Yield | > 90% | With optimized conditions, high yields can be expected. |

Table 2: Troubleshooting Common Issues in Maleimide-Thiol Conjugation

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | Maleimide hydrolysis | Prepare maleimide solutions fresh and use within the recommended pH range. |

| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |

| Insufficient maleimide | Increase the molar excess of the maleimide reagent. | |

| Thiol oxidation | Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). | |

| Formation of Side Products | Reaction with amines | Maintain the pH at or below 7.5 to ensure selectivity for thiols. |

| Hydrolysis of maleimide | Perform the reaction promptly after preparing the maleimide solution. | |

| Instability of the Conjugate | Retro-Michael reaction | In some biological contexts, the thioether bond can be reversible. Consider strategies to form a more stable linkage if necessary. |

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Maleimide-Functionalized Molecule to this compound

This protocol describes a general method for the conjugation of a maleimide-containing molecule to this compound. The specific concentrations and volumes may need to be optimized for individual applications.

Materials:

-

Maleimide-functionalized molecule

-

This compound

-

Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in conjugation buffer

-

Purification system (e.g., HPLC, solid-phase extraction)

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the degassed conjugation buffer to a final concentration of 10 mM.

-

-

Preparation of Maleimide Solution:

-

Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 1.5 equivalents) of the maleimide solution to the this compound solution.

-

Gently mix the reaction mixture.

-

Incubate at room temperature for 2 hours with gentle stirring or agitation. Protect from light if either reactant is light-sensitive.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by analytical techniques such as RP-HPLC or LC-MS to determine the consumption of starting materials and the formation of the product.

-

-

Quenching the Reaction:

-

After the desired reaction time, add an excess of the quenching solution (e.g., 5-fold molar excess relative to the initial amount of maleimide) to react with any unreacted maleimide.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the conjugate from excess reagents and byproducts using an appropriate method such as reverse-phase HPLC or solid-phase extraction.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using techniques like LC-MS and NMR.

-

Protocol 2: Quantification of Reaction Conversion using HPLC

This protocol outlines a method to determine the percentage of this compound that has been successfully conjugated.

Materials:

-

Aliquots from the conjugation reaction at different time points

-

HPLC system with a C18 column and UV detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Sample Preparation:

-

At desired time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by diluting it in a large volume of Mobile Phase A.

-

-

HPLC Analysis:

-

Inject the quenched sample onto the C18 column.

-

Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or a wavelength where the maleimide-containing molecule has strong absorbance).

-

-

Data Analysis:

-

Identify the peaks corresponding to the starting this compound, the maleimide-functionalized molecule, and the final conjugate based on their retention times (determined by running standards of each component).

-

Calculate the peak areas for the this compound at each time point.

-

Determine the percentage of conversion using the following formula:

-

Conversion (%) = [(Initial Area of this compound - Area of this compound at time t) / Initial Area of this compound] * 100

-

-

Mandatory Visualizations

Caption: Reaction mechanism of maleimide-thiol conjugation.

Caption: General experimental workflow for maleimide-thiol conjugation.

References

Thiol-PEG2-acid: Application Notes and Protocols for Protein and Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiol-PEG2-acid, a heterobifunctional linker, for the targeted modification of proteins and peptides. This reagent is a valuable tool in bioconjugation, enabling the introduction of a polyethylene glycol (PEG) spacer with a terminal carboxylic acid, which can be used for subsequent functionalization or immobilization. The protocols outlined below detail the two primary strategies for conjugation: targeting cysteine residues via the thiol group and modifying primary amines through the carboxylic acid moiety.

Introduction to this compound

This compound is a versatile crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The thiol group offers a reactive handle for selective conjugation to cysteine residues in proteins and peptides, or for immobilization onto gold surfaces.[1][3] The carboxylic acid can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming stable amide bonds.[1] The inclusion of the hydrophilic PEG spacer can enhance the solubility and stability of the modified biomolecule.

This bifunctionality makes this compound a powerful tool for a variety of applications, including:

-

PEGylation of Proteins and Peptides: To improve pharmacokinetic properties.

-

Antibody-Drug Conjugates (ADCs): For the targeted delivery of therapeutic agents.

-

Surface Immobilization: For the development of biosensors and other diagnostic platforms.

-

PROTACs Synthesis: As a linker in the creation of proteolysis-targeting chimeras.

Chemical Properties and Reactivity

Below is a table summarizing the key properties of this compound and the reactivity of its functional groups.

| Property | Value |

| Molecular Formula | C7H14O4S |

| Molecular Weight | 194.25 g/mol |

| Thiol Group (-SH) | Reacts with maleimides, haloacetamides, and other thiol-reactive groups to form stable thioether bonds. The optimal pH for reaction with maleimides is between 6.5 and 7.5. It can also be used for immobilization on gold and other metal surfaces. |